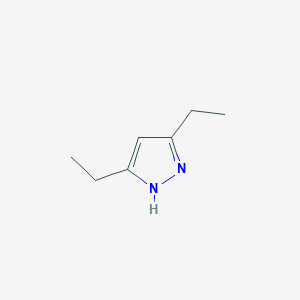

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

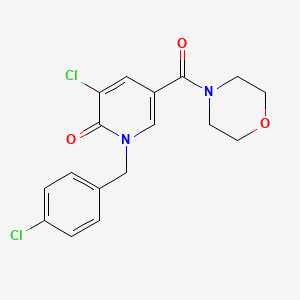

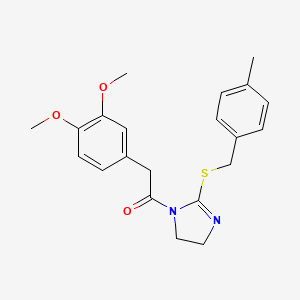

The compound "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" is a novel molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related oxalamide compounds involves multi-step organic reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction to produce the desired product . Similarly, the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is achieved through a one-pot approach involving Meinwald rearrangement and a new rearrangement sequence . These methods could potentially be adapted for the synthesis of "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as IR, NMR, and mass spectrometry . The structure of the compound "5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole" was elucidated using X-ray crystallography, revealing the orientation of various substituents and the planarity of the linked ring system . These techniques would be essential in determining the molecular structure of "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

The reactivity of oxalamide compounds can be influenced by the substituents on the aromatic rings. For example, N,N'-Bisoxalamides have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, indicating that oxalamides can act as effective ligands in promoting chemical transformations . This suggests that "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" may also participate in similar coupling reactions, potentially serving as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can vary widely depending on their structure. The compound N-(3-Thenoyl)fluorosulfonimide, for example, is a moderately strong nitrogen acid with a pKa of 2.4 and exhibits specific electrochemical behavior . While the properties of "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" are not directly reported, it is reasonable to assume that it would have unique physical and chemical properties that could be determined through experimental studies, such as solubility, melting point, and reactivity.

properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3/c1-10-5-6-12(9-14(10)17)19-16(21)15(20)18-11(2)8-13-4-3-7-22-13/h3-7,9,11H,8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUABGUXZBSXQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)CC2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)

![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003921.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3003935.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)